molecular formula C18H10Cl2N2O3S B2517699 N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide CAS No. 868369-74-8

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2517699
CAS No.: 868369-74-8
M. Wt: 405.25
InChI Key: BUDQODPEFLVZQA-UZYVYHOESA-N
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Description

This compound is a benzothiazole-coumarin hybrid featuring a 1,3-benzothiazole ring fused with a 2-oxo-2H-chromene (coumarin) scaffold. Key structural attributes include:

  • Substituents: Dichloro (4,6-positions) and methyl (3-position) groups on the benzothiazole ring.
  • Z-configuration: The imine double bond (C=N) adopts a Z-geometry, confirmed via crystallographic or NMR analysis .
  • Functional groups: A carboxamide bridge links the benzothiazole and coumarin moieties, enabling hydrogen-bonding interactions critical for biological activity or crystal packing .

Synthetic routes likely involve condensation of substituted 2-aminobenzenethiols with coumarin-3-carboxylic acid derivatives under controlled conditions, analogous to methods described for related benzothiazole-carboxamides .

Properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O3S/c1-22-15-12(20)7-10(19)8-14(15)26-18(22)21-16(23)11-6-9-4-2-3-5-13(9)25-17(11)24/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDQODPEFLVZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiazole and chromene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and coupling catalysts. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its potential as a therapeutic agent.

    Industrial Applications: The compound is also studied for its potential use in the development of new agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and survival. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Linkage Flexibility: Replacement of the carboxamide with thiazolidinone (as in ) alters hydrogen-bonding capacity and conformational rigidity .

Physicochemical Properties

Property Target Compound N-(3-Ethyl-4,6-difluoro-analog) N-[2-(4-Chlorophenyl)-thiazolidin-3-yl] analog
Molecular Formula C₁₈H₁₁Cl₂N₂O₃S C₁₉H₁₂F₂N₂O₃S C₁₇H₁₂ClN₃O₂S₂
Molecular Weight (g/mol) ~421.3 386.4 ~397.9
LogP (Predicted) ~4.5 (high lipophilicity) 4.3 ~3.8
Hydrogen-Bond Acceptors 6 6 5

Implications :

  • Lipophilicity: Higher LogP values (e.g., target compound vs. thiazolidinone analog) suggest improved membrane permeability, critical for drug candidates targeting intracellular proteins .
  • Crystallinity : The dichloro-methyl substitution may promote tighter crystal packing via Cl···π or CH₃···O interactions, as observed in related benzothiazole derivatives .

Structural Analysis and Crystallography

  • Software Tools : SHELX and ORTEP () are widely used for confirming Z/E configurations and hydrogen-bonding networks in benzothiazole derivatives .
  • Hydrogen-Bonding Patterns : The carboxamide group likely forms intermolecular N–H···O bonds, as seen in N-(3-ethyl-4,6-difluoro-analog) crystals .

Biological Activity

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of benzothiazoles and chromenes. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Molecular Formula C18H10Cl2N2O3S
Molecular Weight 389.25 g/mol
CAS Number 868369-67-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : It may bind to receptors that are crucial for signaling pathways related to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Scavenging : The compound might exhibit antioxidant properties by scavenging free radicals.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound can cause arrest at the G0/G1 phase of the cell cycle.
  • Apoptotic Pathways Activation : It activates intrinsic apoptotic pathways leading to cell death.

A notable study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers in various experimental models. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several benzothiazole derivatives, including our compound. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity Analysis : In a preclinical evaluation published in Cancer Letters, the compound was tested on human breast cancer cell lines (MCF7). The results showed a 70% reduction in cell viability at concentrations of 20 µM after 48 hours .

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